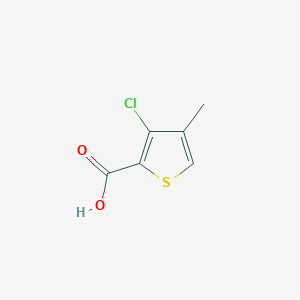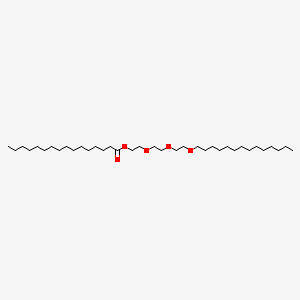
1-Iodo-4-(methylsulfonyl)benzene
Overview
Description
1-Iodo-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H7IO2S It is a derivative of benzene, where an iodine atom and a methylsulfonyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(methylsulfonyl)benzene can be synthesized through several methods. One common route involves the iodination of 4-(methylsulfonyl)benzene. The process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the para position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives. Reagents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: The iodine atom can be reduced to form 4-(methylsulfonyl)benzene. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, peracids; reactions are often performed in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-(methylsulfonyl)benzene.
Scientific Research Applications
1-Iodo-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom can be readily substituted, making it a versatile intermediate.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with sulfone or sulfonamide functionalities.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical research to study the effects of sulfone-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methylsulfonyl group is converted to a sulfone, altering the electronic properties of the molecule. The compound’s effects on biological systems are mediated through its interactions with molecular targets, such as enzymes or receptors, which can be influenced by the presence of the sulfone group.
Comparison with Similar Compounds
1-Iodo-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
4-Iodo-1-methylsulfonylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-1-methylsulfonylbenzene: Bromine instead of iodine, resulting in different reactivity in substitution reactions.
4-Chloro-1-methylsulfonylbenzene: Chlorine instead of iodine, with distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of both an iodine atom and a methylsulfonyl group, which confer specific reactivity and properties. The iodine atom is a good leaving group, facilitating various substitution reactions, while the methylsulfonyl group provides stability and electronic effects that can be exploited in synthesis and applications.
Properties
IUPAC Name |
1-iodo-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOAZOKZVMNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405391 | |
| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-08-3 | |
| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)





